![molecular formula C17H12Cl2F2N2OS B2452613 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole CAS No. 1226430-27-8](/img/structure/B2452613.png)
5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole, commonly known as TAK-659, is a small molecule drug that has been developed as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. The drug belongs to the class of kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways that regulate cell growth and survival.
Mecanismo De Acción
TAK-659 works by selectively inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK), which is involved in the activation of signaling pathways that regulate the growth and survival of cancer cells and immune cells. By blocking the activity of BTK, TAK-659 interferes with the signaling pathways that promote tumor growth and immune cell activation, leading to the inhibition of cancer cell proliferation and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent antitumor activity in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. The drug has also demonstrated immunomodulatory effects, suppressing the activity of immune cells that contribute to autoimmune disorders. In addition, TAK-659 has been shown to be well-tolerated in preclinical studies, with no significant toxic effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and improves the safety profile of the drug. In addition, TAK-659 has shown potent antitumor activity both as a single agent and in combination with other drugs, making it a promising candidate for combination therapy in cancer treatment. However, one of the limitations of TAK-659 is its relatively short half-life, which may require frequent dosing or the development of sustained-release formulations for clinical use.
Direcciones Futuras
Future research on TAK-659 may focus on the development of novel formulations or delivery systems that improve the pharmacokinetic properties of the drug, such as sustained-release formulations or prodrug derivatives. In addition, further studies may investigate the potential of TAK-659 in combination with other drugs or immunotherapies for the treatment of various types of cancers and autoimmune diseases. Finally, future research may also explore the potential of TAK-659 as a therapeutic agent for other diseases that involve dysregulated signaling pathways, such as inflammatory disorders and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting from the reaction of 3,4-dichlorobenzonitrile with 4-(difluoromethoxy)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This compound is then reacted with methylthioacetaldehyde dimethyl acetal and ammonium acetate to yield the final product.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of cancer cells and suppressing the activity of immune cells that contribute to autoimmune disorders. The drug has been tested in various types of cancers, including lymphoma, leukemia, and solid tumors, and has demonstrated potent antitumor activity both as a single agent and in combination with other drugs.
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N2OS/c1-25-17-22-9-15(10-2-7-13(18)14(19)8-10)23(17)11-3-5-12(6-4-11)24-16(20)21/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUHRJUMYAOUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.